2,6-Dimethyl-D,L-tyrosine

Description

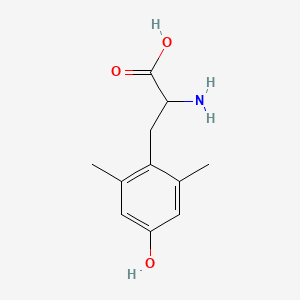

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555896 | |

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81806-45-3 | |

| Record name | 2,6-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-D,L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethyl-D,L-tyrosine. Due to its relevance in medicinal chemistry, particularly in the development of opioid receptor ligands, the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), is more extensively studied.[1][2][3][4][5] Consequently, much of the available experimental data pertains to the L-form. This document summarizes the existing data, highlights the common synthetic approaches that can be adapted for the racemic mixture, and provides illustrative experimental methodologies.

Core Physicochemical Properties

Quantitative data for 2,6-Dimethyl-tyrosine is primarily available for the L-enantiomer. While these values provide a strong estimation for the D,L-racemic mixture, slight variations, particularly in properties like melting point and optical rotation, are expected.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [6][7] |

| Molecular Weight | 209.24 g/mol | [6][7] |

| Melting Point | 239-240 °C (decomposes) (for L-enantiomer) | [7] |

| Boiling Point | 412.8 ± 45.0 °C (Predicted) | [7] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 | -1.0 (Predicted) | [7] |

| pKa | Data for the specific compound is not readily available in the searched literature. For comparison, the pKa values for the parent amino acid, L-tyrosine, are approximately 2.20 (carboxyl group), 9.21 (amino group), and 10.46 (phenolic hydroxyl group).[8] | N/A |

| Solubility | Specific solubility data is not readily available in the searched literature. Like tyrosine, it is expected to be sparingly soluble in water and soluble in acidic and alkaline solutions. | N/A |

Synthesis of 2,6-Dimethyl-tyrosine

The synthesis of 2,6-Dimethyl-tyrosine, particularly the L-enantiomer, has been approached through various methods. A common strategy involves the ortho-dimethylation of a protected tyrosine derivative. One notable method is the palladium-catalyzed directed C-H functionalization.[3] Another established route utilizes a microwave-assisted Negishi coupling.[1][2] The following workflow outlines a generalized synthetic approach that can be adapted for the preparation of the D,L-racemic mixture.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below is a representative protocol for determining the melting point of a solid organic compound, a fundamental property.

Protocol: Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is pure and completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Instrumentation:

-

Utilize a calibrated melting point apparatus.

-

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition begins is noted.[7]

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of synthesized compounds.

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A C18 reverse-phase column is commonly used for amino acid analysis.

-

-

Mobile Phase Preparation:

-

A typical mobile phase for amino acid analysis consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject a specific volume of the sample onto the HPLC column.

-

Run a gradient elution to separate the compound from any impurities.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm for the aromatic ring).

-

The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A Chinese patent describes obtaining (S)-2',6'-dimethyl tyrosine with an HPLC purity of above 97%.[9]

-

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the literature, the L-enantiomer (Dmt) is a well-known component of synthetic opioid peptides.[1][2][3][4] Its incorporation in place of tyrosine often enhances the affinity and selectivity for opioid receptors, particularly the mu- and delta-opioid receptors.[5] The interaction of these Dmt-containing peptides with opioid receptors initiates G-protein signaling cascades, leading to downstream effects such as analgesia.

The logical relationship for the role of Dmt in opioid peptide activity can be visualized as follows:

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. Further experimental investigation is warranted to fully characterize the racemic mixture and its potential applications.

References

- 1. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues [sfera.unife.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2',6'-Dimethyltyrosine | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104193638A - Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S)-2',6'-dimethyl tyrosine, and derivative - Google Patents [patents.google.com]

The Strategic Application of 2,6-Dimethyl-tyrosine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of 2,6-dimethyl-tyrosine (Dmt) in biochemistry, with a primary focus on its role as a critical molecular tool in opioid receptor research and drug development. While chemical synthesis often yields a racemic mixture of 2,6-dimethyl-tyrosine, it is the enantiomerically pure L-form, (S)-2,6-dimethyl-tyrosine (L-Dmt), that is overwhelmingly utilized for its potent biological activity. The racemic mixture's primary role is that of a synthetic precursor, which is subsequently resolved to isolate the desired L-enantiomer for incorporation into bioactive peptides. This guide will detail the biochemical significance of L-Dmt, its impact on opioid peptide pharmacology, relevant experimental protocols, and the signaling pathways it modulates.

Introduction: The Significance of Stereochemistry and the Role of Racemic 2,6-Dimethyl-tyrosine

2,6-Dimethyl-tyrosine is an unnatural amino acid that has garnered significant attention in medicinal chemistry and pharmacology. Its structure, characterized by the presence of two methyl groups on the aromatic ring of tyrosine, imparts unique conformational properties when incorporated into peptides. The vast majority of biochemical applications of this amino acid rely on the stereochemically pure L-enantiomer (L-Dmt).[1][2] The introduction of L-Dmt in place of tyrosine in opioid peptides has been shown to dramatically enhance their affinity and potency for opioid receptors, particularly the mu (μ) and delta (δ) receptors.[1][2]

The synthesis of 2,6-dimethyl-tyrosine often results in a racemic mixture, containing both the L- and D-enantiomers. In the context of its application in biochemistry, the primary significance of racemic 2,6-dimethyl-tyrosine is as a starting material for the isolation of the biologically active L-enantiomer through chiral resolution techniques. While the racemic mixture itself is not typically used in functional biochemical or pharmacological studies due to the critical importance of stereochemistry for receptor binding, its synthesis is a key step in the production of L-Dmt for research and development.

Biochemical Applications of L-2,6-Dimethyl-tyrosine in Opioid Research

The principal application of L-Dmt in biochemistry is as a building block for the synthesis of novel opioid peptides with enhanced pharmacological properties. The substitution of the endogenous tyrosine residue with L-Dmt in opioid peptides leads to several advantageous effects:

-

Increased Receptor Affinity and Potency: The methyl groups on the aromatic ring of L-Dmt are thought to restrict the conformational freedom of the peptide, pre-organizing it into a bioactive conformation that binds with higher affinity to opioid receptors.[3] This often translates to a significant increase in agonist or antagonist potency.

-

Enhanced Selectivity: By tuning the structure of the peptide backbone in conjunction with the L-Dmt residue, researchers can develop ligands with high selectivity for a specific opioid receptor subtype (μ, δ, or κ).

-

Improved Metabolic Stability: The steric hindrance provided by the dimethyl groups can protect the peptide from enzymatic degradation, leading to a longer duration of action in vivo.[1]

These properties have made L-Dmt a valuable tool for:

-

Probing Opioid Receptor Structure and Function: L-Dmt-containing peptides with high affinity and selectivity serve as powerful molecular probes to study the structure, function, and regulation of opioid receptors.

-

Developing Novel Analgesics: The enhanced potency and stability of L-Dmt-peptides make them attractive candidates for the development of new pain therapeutics with potentially fewer side effects than traditional opioids.[4]

-

Investigating Opioid-Related Disorders: Selective ligands are crucial for dissecting the roles of different opioid receptor subtypes in addiction, depression, and other neurological disorders.

Quantitative Data: Opioid Receptor Binding Affinities of L-Dmt-Containing Peptides

The following tables summarize the binding affinities (Ki) and in vitro potencies (IC50 or pA2) of several representative L-Dmt-containing opioid peptides for the mu (μ) and delta (δ) opioid receptors.

| Peptide/Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| H-Dmt-Tic-Asp*-Bid | μ | 0.44 | [5] |

| δ | 53.9 | [5] | |

| H-Dmt-Tic-Gly-NH-CH2-Ph | μ | 0.46 | [6] |

| [Dmt¹]DALDA | μ | 0.143 (rat brain) | |

| N,N-dimethyl-Dmt-Tic Analogue | δ | 0.035-0.454 | [7] |

| Peptide/Compound | Bioassay | Potency | Reference |

| H-Dmt-Tic-Asp-Bid | MVD (δ agonist) | IC50 = 0.12 nM | [8] |

| H-Dft-Tic-Asp-Bid | MVD (δ antagonist) | pA2 = 8.95 | [8] |

| H-Tyr-Tic-Asp*-Bid | MVD (δ antagonist) | pA2 = 8.85 | [8] |

| N,N-dimethyl-Dmt-Tic Analogue | MVD (δ antagonist) | pA2 = 8.14-9.47 | [7] |

Experimental Protocols

Solid-Phase Peptide Synthesis of an L-Dmt-Containing Peptide

This protocol describes a general method for the manual solid-phase synthesis of a peptide containing L-2,6-dimethyl-tyrosine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-L-Dmt(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-L-Dmt(tBu)-OH at the desired position.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mu-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of an L-Dmt-containing peptide for the μ-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).

-

[³H]DAMGO (selective μ-opioid receptor agonist radioligand).

-

Naloxone (non-selective opioid antagonist for determining non-specific binding).

-

L-Dmt-containing test peptide.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the L-Dmt-containing test peptide.

-

Incubation:

-

To all wells, add a fixed concentration of [³H]DAMGO (e.g., 1 nM).

-

To the non-specific binding wells, add a high concentration of naloxone (e.g., 10 μM).

-

To the competition wells, add serial dilutions of the L-Dmt test peptide.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations of Key Processes

Signaling Pathway of a Dmt-Containing Mu-Opioid Agonist

Caption: Mu-opioid receptor signaling cascade initiated by a Dmt-peptide agonist.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While racemic 2,6-dimethyl-tyrosine serves as a crucial starting material in chemical synthesis, its direct applications in biochemistry are limited due to the stereospecific nature of biological receptors. The enantiomerically pure L-form, however, has proven to be an invaluable tool in opioid research. Its ability to enhance the potency, selectivity, and stability of opioid peptides has led to the development of novel molecular probes and promising therapeutic candidates. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize L-2,6-dimethyl-tyrosine in their ongoing efforts to understand and modulate the opioid system.

References

- 1. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and opioid activity of N,N-dimethyl-Dmt-Tic-NH-CH(R)-R' analogues: acquisition of potent delta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2,6-Dimethyl-D,L-tyrosine in Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,6-Dimethyl-D,L-tyrosine as a strategic building block in the design and synthesis of peptidomimetics. While the preponderance of published research focuses on the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), this document will address the available information on the racemic mixture and the D-enantiomer, highlighting the profound impact of stereochemistry and steric hindrance on peptide conformation, receptor affinity, and biological activity. Particular emphasis is placed on its application in the development of novel opioid receptor modulators.

Introduction: The Rationale for 2,6-Dimethyltyrosine in Peptidomimetics

Peptidomimetics are molecules designed to replicate the biological activity of natural peptides but with enhanced therapeutic properties, such as improved metabolic stability, oral bioavailability, and receptor selectivity.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. 2,6-Dimethyltyrosine, particularly the L-enantiomer (Dmt), has emerged as a critical tool, especially in opioid peptide research.[2][3]

The two methyl groups at the ortho-positions of the phenolic ring introduce significant steric hindrance. This conformational constraint restricts the rotation of the side chain (χ1 and χ2 torsion angles), which in turn influences the overall peptide backbone conformation. This "locking" effect can pre-organize the peptidomimetic into a bioactive conformation that is favorable for receptor binding, often leading to a dramatic increase in affinity and potency.[4] Furthermore, the introduction of D-amino acids can enhance resistance to proteolytic degradation by endogenous enzymes, thereby extending the biological half-life of the peptide.[1][5]

While the L-enantiomer has been extensively studied, the use of the D,L-racemic mixture or the pure D-enantiomer offers further avenues for modulating pharmacological profiles, potentially leading to unique receptor interactions or altered agonist/antagonist properties.

Quantitative Analysis: Receptor Binding Affinities

The substitution of the N-terminal Tyrosine with 2,6-Dimethyl-L-tyrosine (Dmt) in various opioid peptides has consistently demonstrated a significant impact on receptor binding affinity, particularly for the mu (μ) and delta (δ) opioid receptors. The data overwhelmingly indicates that Dmt-containing analogues exhibit enhanced affinity.

| Peptide Analogue | Modification | Receptor | Binding Affinity (Ki, nM) | Receptor Selectivity (μ/δ) | Reference |

| DALDA | Tyr¹ | Rat Brain MOR | 1.69 | - | [6] |

| [Dmt¹]DALDA | Dmt¹ | Rat Brain MOR | 0.143 | - | [6] |

| Deltorphin II | Tyr¹ | δ-Opioid Receptor | High Affinity | High δ Selectivity | [7] |

| [Dmp¹]Deltorphin II | Dmp¹ | δ-Opioid Receptor | High Affinity | High δ Selectivity | [7] |

| Endomorphin-2 Analogue | Tyr¹-c[D-Lys-Phe-Phe-Asp]NH₂ | μ-Opioid Receptor | 0.98 | 1142 | [8] |

| Endomorphin-2 Analogue | Dmt¹ -c[D-Lys-Phe-Phe-Asp]NH₂ | μ-Opioid Receptor | 0.20 | 2250 | [8] |

| Morphiceptin Analogue | Tyr¹-c[D-Lys-Phe-D-Pro-Asp]NH₂ | μ-Opioid Receptor | 3.51 | 1457 | [8] |

| Morphiceptin Analogue | Dmt¹ -c[D-Lys-Phe-D-Pro-Asp]NH₂ | μ-Opioid Receptor | 0.31 | 2355 | [8] |

Note: Dmp refers to 2',6'-dimethylphenylalanine. Data for D,L-2,6-dimethyltyrosine containing peptides is notably scarce in the literature, preventing a direct comparative table.

Experimental Protocols

Synthesis of Racemic this compound

While many published methods focus on the asymmetric synthesis of the L-enantiomer, a general approach for the racemic compound can be adapted from classical amino acid syntheses, such as the Strecker or hydantoin synthesis, starting from 4-hydroxy-2,6-dimethylbenzaldehyde. A method for racemic 2-methyl-tyrosine has been reported involving the alkylation of the anion of diethyl acetamido malonate, which could be adapted.[9]

Conceptual Protocol (based on acetamidomalonate synthesis):

-

Preparation of 4-(chloromethyl)-3,5-dimethylphenol: The starting material, 2,6-dimethylphenol, is subjected to chloromethylation.

-

Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This is then reacted with the prepared 4-(chloromethyl)-3,5-dimethylphenol to form the alkylated malonate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions, which is followed by decarboxylation upon heating to yield the final racemic this compound.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the dimethylated ring, stronger coupling reagents or longer reaction times may be necessary.

General SPPS Cycle for Incorporating D,L-Dmt:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Activate the Fmoc-protected this compound (Fmoc-D,L-Dmt-OH). In a separate vessel, dissolve Fmoc-D,L-Dmt-OH (3-4 equivalents), a coupling reagent such as HCTU (3-4 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test like the Kaiser ninhydrin test. If the test is positive (blue beads), a second coupling may be required. d. Wash the resin extensively with DMF and Dichloromethane (DCM).

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding the complex processes involved in the synthesis and mechanism of action of these peptidomimetics.

Peptidomimetics containing 2,6-dimethyltyrosine frequently target G-protein coupled receptors (GPCRs), such as the opioid receptors. The binding of the peptidomimetic agonist initiates a signaling cascade.

Conclusion and Future Directions

The incorporation of 2,6-dimethyltyrosine, particularly the L-enantiomer, is a validated and powerful strategy for enhancing the affinity and potency of peptidomimetics, especially in the field of opioid research.[3] The steric constraints imposed by the dimethylated ring are key to pre-organizing the ligand for optimal receptor interaction.

A significant knowledge gap exists regarding the use of the racemic this compound and the pure D-enantiomer. Systematic studies comparing the L-form, D-form, and the D,L-racemic mixture within the same peptide scaffold are warranted. Such research would provide invaluable data on how stereochemistry at this position influences receptor selectivity, agonist versus antagonist activity, and pharmacokinetic profiles. This exploration represents a promising frontier for the rational design of next-generation peptidomimetic therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Exploring the Conformational Space of 2,6-Dimethyl-D,L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the conformational space of the non-canonical amino acid 2,6-Dimethyl-D,L-tyrosine. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from analogous ortho-substituted aromatic compounds and foundational principles of stereochemistry and conformational analysis. The introduction of two methyl groups ortho to the phenolic hydroxyl group significantly restricts the conformational freedom of the side chain, influencing the overall molecular shape and potential intermolecular interactions. This document outlines the probable conformational preferences, details hypothetical experimental and computational approaches for its study, and presents the expected impact of these conformational constraints on its application in drug design and development.

Introduction

This compound is a synthetically modified amino acid that holds promise in the development of novel therapeutics, particularly in the realm of opioid receptor modulation. The strategic placement of two methyl groups on the aromatic ring, ortho to the hydroxyl group, introduces significant steric hindrance. This substitution is anticipated to drastically alter the molecule's conformational landscape compared to its parent amino acid, tyrosine. Understanding the accessible conformations of this compound is paramount for rational drug design, as the three-dimensional structure of a molecule dictates its biological activity. This guide provides a theoretical framework for the conformational analysis of this molecule, drawing parallels from studies on similarly substituted aromatic systems.

Predicted Conformational Preferences

The conformational space of an amino acid is primarily defined by the rotational freedom around its single bonds, described by dihedral angles. For this compound, the key dihedral angles are:

-

Backbone Dihedrals: φ (phi), ψ (psi), and ω (omega)

-

Side-Chain Dihedrals: χ¹ (chi1) and χ² (chi2)

The presence of the bulky ortho-methyl groups is expected to impose severe restrictions on the rotation around the Cα-Cβ (defining χ¹) and Cβ-Cγ (defining χ²) bonds.

Side-Chain Conformations (χ¹ and χ²)

The rotation around the Cβ-Cγ bond (χ²) is predicted to be the most significantly affected. The steric clash between the ortho-methyl groups and the backbone atoms will likely favor a conformation where the aromatic ring is oriented perpendicular to the plane defined by the Cα-Cβ-Cγ atoms. This would minimize van der Waals repulsion.

It is hypothesized that the χ¹ dihedral angle will predominantly adopt values that position the bulky aromatic ring away from the backbone, with a strong preference for the gauche(-) or trans conformations. The gauche(+) conformation is expected to be highly disfavored due to steric clashes between the ortho-methyl group and the backbone carbonyl and amino groups.

Backbone Conformations (φ and ψ)

The restricted side-chain conformations will, in turn, influence the accessible backbone dihedral angles (φ and ψ). The bulky nature of the 2,6-dimethylphenyl group will likely limit the regions of the Ramachandran plot that this amino acid can occupy, potentially disfavoring conformations such as the α-helix where a more compact side-chain is preferred.

Methodologies for Conformational Analysis

A thorough investigation of the conformational space of this compound would necessitate a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mM solution of this compound would be prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR: Acquisition of a high-resolution 1D proton NMR spectrum to determine chemical shifts and coupling constants. The ³J(Hα-Hβ) coupling constants would be particularly informative for estimating the χ¹ rotamer populations using the Karplus equation.

-

2D NMR (COSY, TOCSY, NOESY/ROESY):

-

COSY and TOCSY: To confirm proton spin systems and aid in resonance assignment.

-

NOESY/ROESY: To identify through-space correlations. NOEs between the aromatic protons and the backbone or side-chain protons would provide crucial distance restraints for defining the preferred conformations. A rotating-frame Overhauser effect spectroscopy (ROESY) experiment might be preferable for a molecule of this size to avoid zero-crossing issues.

-

3.1.2. X-ray Crystallography

-

Crystallization: Single crystals of this compound would be grown from various solvent systems using techniques such as slow evaporation or vapor diffusion.

-

Data Collection and Structure Solution: X-ray diffraction data would be collected from a suitable crystal. The resulting electron density map would be used to solve the crystal structure, providing precise atomic coordinates and defining the solid-state conformation.

Computational Modeling

3.2.1. Molecular Mechanics and Conformational Search

-

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS) would be chosen.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers. This could involve rotating the key dihedral angles (χ¹ and χ²) in discrete steps and minimizing the energy of each resulting structure.

3.2.2. Quantum Mechanics Calculations

-

Geometry Optimization and Energy Calculation: The geometries of the low-energy conformers identified by molecular mechanics would be further optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate relative energies.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan would be performed by systematically rotating the χ¹ and χ² dihedral angles and calculating the energy at each point, providing a detailed map of the conformational energy landscape.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from the experimental and computational studies described above.

Table 1: Predicted NMR Parameters for this compound

| Parameter | Predicted Value/Range | Information Gained |

| ³J(Hα-HβA) | 3-5 Hz | Population of χ¹ rotamers |

| ³J(Hα-HβB) | 10-12 Hz | Population of χ¹ rotamers |

| NOE (Aromatic H - Hα) | Weak/Absent | Indication of extended conformation |

| NOE (Aromatic H - Hβ) | Strong | Proximity of side chain to backbone |

Table 2: Predicted Dihedral Angle Preferences for this compound

| Dihedral Angle | Predicted Stable Conformation(s) | Predicted Energy Barrier |

| χ¹ | gauche(-) (~ -60°), trans (~ 180°) | High for gauche(+) |

| χ² | ~ ±90° | High for planar conformations |

Visualizations

Molecular Structure and Key Dihedrals

Caption: Molecular structure of 2,6-Dimethyl-tyrosine with key dihedral angles highlighted.

Experimental Workflow for Conformational Analysis

Caption: A typical experimental workflow for determining the 3D structure.

Computational Workflow for Conformational Analysis

Caption: A standard computational workflow for exploring conformational space.

Implications for Drug Development

The restricted conformational flexibility of this compound has significant implications for its use in drug design.

-

Receptor Binding: A pre-organized, rigid conformation can lead to higher binding affinity and selectivity for a target receptor, as less conformational entropy is lost upon binding.

-

Reduced Off-Target Effects: By limiting the number of accessible conformations, the likelihood of binding to unintended biological targets may be reduced, potentially leading to a better safety profile.

-

Metabolic Stability: The methyl groups can shield the aromatic ring from metabolic enzymes, potentially increasing the in vivo half-life of drug candidates incorporating this amino acid.

Conclusion

While direct experimental data on the conformational space of this compound is currently lacking, a comprehensive analysis based on established principles of stereochemistry and data from analogous molecules provides a strong predictive framework. The ortho-methyl substitutions are expected to severely restrict the side-chain rotational freedom, leading to a more defined three-dimensional structure. This inherent rigidity is a desirable trait in drug design, offering the potential for enhanced potency, selectivity, and metabolic stability. The experimental and computational workflows outlined in this guide provide a roadmap for future studies to fully elucidate the conformational landscape of this promising non-canonical amino acid and unlock its full potential in the development of next-generation therapeutics.

The Discovery and Synthesis of 2,6-Dimethyl-D,L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,6-Dimethyl-D,L-tyrosine, a synthetically valuable unnatural amino acid. While the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), has garnered significant attention for its ability to enhance the potency and selectivity of opioid receptor ligands, this guide will also address the synthesis of the racemic D,L-mixture.[1] We will delve into the primary synthetic methodologies, including a microwave-assisted Negishi coupling reaction and a palladium-catalyzed C-H dimethylation, providing detailed experimental protocols. Quantitative data from these syntheses are summarized for comparative analysis. Furthermore, this guide explores the biological context of this amino acid by providing detailed diagrams of the opioid receptor signaling pathways, the primary area of application for Dmt-containing compounds.

Introduction: Discovery and Significance

The unnatural amino acid 2,6-Dimethyl-L-tyrosine (Dmt) has become a crucial component in the development of novel opioid receptor ligands. Its incorporation into peptides and small molecules, often in place of the natural amino acid tyrosine, has been shown to significantly increase affinity and modulate activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] This enhancement is attributed to the steric bulk of the two methyl groups on the phenyl ring, which can influence ligand-receptor binding interactions and confer resistance to metabolic degradation.

While the majority of research has focused on the L-enantiomer due to its biological activity in opioid systems, the synthesis of the racemic mixture, this compound, is of interest for various applications, including its use as a starting material for chiral resolution or in studies where stereochemistry is not a primary concern. This guide will provide insights into both the well-established enantioselective synthesis of the L-enantiomer and a proposed methodology for the preparation of the racemic D,L-form.

Synthetic Methodologies

Two primary strategies have emerged for the efficient synthesis of 2,6-dimethyltyrosine derivatives: a microwave-assisted Negishi coupling and a palladium-catalyzed C-H dimethylation.

Microwave-Assisted Negishi Coupling

This approach offers a rapid and efficient route to Boc-protected 2,6-dimethyltyrosine. The key step involves a palladium-catalyzed cross-coupling of an organozinc reagent derived from a serine precursor with a substituted aryl halide. Microwave irradiation significantly accelerates the reaction, leading to improved yields and shorter reaction times.

While the literature predominantly describes the synthesis of the L-enantiomer starting from Boc-L-serine methyl ester, a plausible route to the racemic this compound would involve starting with the racemic Boc-D,L-serine methyl ester.

Experimental Protocol: Proposed Synthesis of Boc-2,6-Dimethyl-D,L-tyrosine Methyl Ester

-

Step 1: Synthesis of Boc-D,L-iodophenylalanine methyl ester. To a solution of Boc-D,L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Cool the mixture to 0°C and add iodine (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM. Purify the crude product by flash column chromatography to yield Boc-D,L-iodophenylalanine methyl ester.

-

Step 2: Microwave-Assisted Negishi Coupling. In a microwave-safe vessel, combine Boc-D,L-iodophenylalanine methyl ester (1.0 eq), activated zinc dust (2.0 eq), and a catalytic amount of iodine in anhydrous N,N-dimethylformamide (DMF). To this mixture, add 3,5-dimethyl-4-iodophenol (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.10 eq). Seal the vessel and irradiate in a microwave reactor at 110°C for 2 hours. After cooling, dilute the reaction mixture with ethyl acetate, filter through celite, and wash with brine. Purify the crude product by flash column chromatography to obtain Boc-2,6-Dimethyl-D,L-tyrosine methyl ester.

-

Step 3: Hydrolysis. The resulting methyl ester can be hydrolyzed to the free carboxylic acid by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

| Reactant | Product | Yield (%) | Purity (%) | Reference |

| Boc-L-serine methyl ester | Boc-2',6'-dimethyl-L-tyrosine methyl ester | 56 | >95 (by HPLC) | [PMID: 26713104] |

| Boc-D,L-serine methyl ester | Boc-2,6-Dimethyl-D,L-tyrosine methyl ester | (Not reported) | (Not reported) | (Proposed) |

Table 1: Quantitative Data for the Microwave-Assisted Negishi Coupling Synthesis.

Palladium-Catalyzed C-H Dimethylation

This method provides an alternative route to 2,6-dimethyltyrosine derivatives through the direct functionalization of C-H bonds. A directing group, such as a picolinamide, is used to guide the palladium catalyst to the ortho C-H bonds of the tyrosine phenyl ring for methylation.

A racemic synthesis could be achieved by starting with a racemic phenylalanine derivative.

Experimental Protocol: Proposed Synthesis of N-Boc-2,6-Dimethyl-D,L-tyrosine

-

Step 1: Synthesis of N-Picolinoyl-D,L-phenylalanine methyl ester. Couple D,L-phenylalanine methyl ester with picolinic acid using a standard peptide coupling reagent such as HATU or HBTU.

-

Step 2: Palladium-Catalyzed C-H Dimethylation. To a solution of N-Picolinoyl-D,L-phenylalanine methyl ester (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and a methylating agent such as methylboronic acid or a methyl source in the presence of an oxidant. Heat the reaction mixture at an elevated temperature until the starting material is consumed. Purify the product by column chromatography.

-

Step 3: Removal of Directing Group and Boc Protection. The picolinamide directing group can be removed under appropriate conditions, followed by protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

| Starting Material | Product | Yield (%) | Purity (%) | Reference |

| (S)-N-Picolinoyl-tyrosine derivative | (S)-N-Boc-2,6-dimethyltyrosine | Good to high | High | [DOI: 10.1021/ol302099t] |

| (D,L)-N-Picolinoyl-phenylalanine derivative | (D,L)-N-Boc-2,6-dimethyltyrosine | (Not reported) | (Not reported) | (Proposed) |

Table 2: Quantitative Data for the Palladium-Catalyzed C-H Dimethylation Synthesis.

Biological Context: Opioid Receptor Signaling Pathways

The significance of 2,6-dimethyltyrosine lies in its application in designing ligands for opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of opioids. Upon activation by a ligand, opioid receptors initiate intracellular signaling cascades primarily through two pathways: the G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

The canonical signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.

Caption: Opioid Receptor G-Protein Signaling Pathway.

β-Arrestin Signaling Pathway

Upon prolonged or high-intensity agonist binding, opioid receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from G-proteins, leading to desensitization of the G-protein signal. β-arrestin also mediates receptor internalization and can initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids.

Caption: Opioid Receptor β-Arrestin Signaling Pathway.

Conclusion

This compound and its enantiomers represent a class of unnatural amino acids with significant implications for drug discovery, particularly in the field of opioid research. The synthetic methods outlined in this guide, including the microwave-assisted Negishi coupling and palladium-catalyzed C-H dimethylation, provide efficient pathways to these valuable building blocks. Understanding the intricate signaling pathways of opioid receptors, for which these molecules are designed, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Further research into the synthesis and biological evaluation of the racemic and individual D- and L-enantiomers will continue to advance our understanding of opioid pharmacology and contribute to the development of novel analgesics and other therapeutics.

References

Preliminary Investigation of 2,6-Dimethyl-D,L-tyrosine Pharmacology: A Technical Guide

This technical guide provides a preliminary investigation into the pharmacology of 2,6-Dimethyl-D,L-tyrosine. The majority of available research focuses on the L-isomer, 2',6'-dimethyl-L-tyrosine (Dmt), as a critical component in the design of synthetic opioid peptides. Consequently, this document emphasizes its role in modulating the activity of these peptides, while also outlining the current knowledge gaps regarding the standalone pharmacology of the D,L-racemic mixture. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 123715-02-6 | [1] |

| Melting Point | 239-240 °C (decomposes) | [1] |

| Predicted XLogP3 | -1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Predicted Boiling Point | 412.8 ± 45.0 °C | [1] |

| Predicted Flash Point | 203.4 ± 28.7 °C | [1] |

Role in Opioid Peptide Pharmacology

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) at the N-terminus of opioid peptides is a well-established strategy to enhance their pharmacological properties. The two methyl groups on the tyrosine ring provide steric hindrance that can influence receptor binding and protect against enzymatic degradation.[3]

Impact on Opioid Receptor Binding Affinity

The substitution of tyrosine with Dmt in various opioid peptide analogs has been shown to significantly increase their binding affinity for both mu (µ) and delta (δ) opioid receptors.[4][5] This is attributed to favorable interactions within the receptor's binding pocket.

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Tyr¹ | Source |

| DALDA | Human MOR | 1.69 | - | [4] |

| [Dmt¹]DALDA | Human MOR | 0.143 | 11.8 | [4] |

| Endomorphin-2 Analog | Rat MOR | - | - | [6] |

| [Dmt¹]Endomorphin-2 Analog | Rat MOR | High Affinity | Enhanced | [6] |

MOR: Mu Opioid Receptor

Influence on Functional Activity

Dmt substitution not only affects binding affinity but also modulates the functional activity of opioid peptides, influencing whether they act as agonists or antagonists.[7] The functional consequences are often assessed using GTPγS binding assays, which measure G-protein activation upon receptor stimulation.[4][8]

| Peptide Analog | Assay | Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy | Source |

| DALDA | GTPγS (Human MOR) | Agonist | - | Full | [4] |

| [Dmt¹]DALDA | GTPγS (Human MOR) | Agonist | Significantly Increased | Full | [4] |

| H-Dmt-Tic-Asp-Bid | MVD | δ Agonist | 0.12 | - | [7] |

| H-Dft-Tic-Asp-Bid | MVD | δ Antagonist | pA₂ = 8.95 | - | [7] |

| H-Tyr-Tic-Asp*-Bid | MVD | δ Antagonist | pA₂ = 8.85 | - | [7] |

MVD: Mouse Vas Deferens assay; Dft: 2',6'-difluoro-L-tyrosine

Enhancement of Metabolic Stability

A significant advantage of incorporating Dmt into opioid peptides is the enhancement of their metabolic stability.[3] The methyl groups can shield the peptide backbone from enzymatic cleavage, prolonging the peptide's half-life.[9] Peptides containing Dmt have shown increased stability when incubated with rat brain homogenates.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of compounds like this compound and its peptide derivatives.

Synthesis of Peptides Containing 2',6'-dimethyl-L-tyrosine

Peptides incorporating Dmt are typically synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including Fmoc-Dmt-OH) and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF.

-

Add a base (e.g., DIPEA) to the resin to neutralize it.

-

Add the activated amino acid solution to the resin and allow it to react.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.

-

Repeat: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Workflow for Radioligand Binding Assay:

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor).

-

Incubation: In a microplate, incubate the cell membranes with a known radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Signaling Pathway for GPCR Activation and GTPγS Binding:

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

-

Incubation: Incubate the membranes with GDP, varying concentrations of the test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Filtration: Terminate the reaction by rapid filtration through a filter plate.

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

In Vivo Antinociceptive Assays

The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds in rodents.[10][11]

Workflow for In Vivo Antinociceptive Testing:

a) Tail-Flick Test:

-

Acclimation: Acclimate the animal (e.g., mouse or rat) to the testing apparatus.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Post-Drug Measurement: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Calculate the percent maximal possible effect (%MPE) to quantify the analgesic effect.

b) Hot-Plate Test:

-

Acclimation: Acclimate the animal to the hot-plate apparatus.

-

Baseline Measurement: Place the animal on a heated plate (e.g., 55°C) and record the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time is enforced.

-

Drug Administration: Administer the test compound.

-

Post-Drug Measurement: Measure the hot-plate latency at different time points after drug administration.

-

Data Analysis: Calculate the %MPE to determine the level of antinociception.

Knowledge Gaps and Future Directions

The current body of scientific literature provides substantial evidence for the utility of 2',6'-dimethyl-L-tyrosine as a tool to enhance the pharmacological properties of opioid peptides. However, there is a significant lack of information regarding the intrinsic pharmacology of this compound as a standalone molecule.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Evaluating the binding and functional activity of this compound at a wide range of receptors and enzymes to understand its selectivity and potential off-target effects.

-

ADME and Toxicology Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-like properties and safety.

-

In Vivo Studies: Investigating the behavioral and physiological effects of this compound when administered alone in animal models.

-

Elucidation of D- and L-isomer Activity: Separating the racemic mixture and characterizing the pharmacological activity of the individual D- and L-isomers to understand their respective contributions.

By addressing these knowledge gaps, a more complete understanding of the pharmacology of this compound can be achieved, potentially uncovering new therapeutic applications for this compound beyond its current use in peptide modification.

References

- 1. echemi.com [echemi.com]

- 2. 2',6'-Dimethyltyrosine | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 4. mdpi.com [mdpi.com]

- 5. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mu and delta opioid-stimulated [35S]GTP gamma S binding in brain and spinal cord of polyarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. jcdr.net [jcdr.net]

The Pivotal Role of 2,6-Dimethyl Groups in the Bioactivity of 2,6-Dimethyl-tyrosine (DMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2,6-Dimethyl-tyrosine (DMT) has emerged as a critical component in the design of potent and selective opioid receptor modulators. Its incorporation in place of the endogenous Tyrosine (Tyr) residue at the N-terminus of opioid peptides has consistently led to significant enhancements in receptor affinity, functional bioactivity, and in vivo analgesic effects.[1][2][3][4][5][6][7][8] This technical guide delves into the core of DMT's bioactivity, focusing on the instrumental role of its 2,6-dimethyl groups. We will explore the structure-activity relationships, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Significance of 2,6-Dimethyl-tyrosine (DMT)

Opioid peptides, endogenous or synthetic, play a crucial role in pain modulation and are primarily mediated by G protein-coupled receptors (GPCRs), specifically the mu (µ), delta (δ), and kappa (κ) opioid receptors.[9][10][11][12][13] The N-terminal tyrosine residue is a universal feature of these peptides and is essential for their interaction with opioid receptors. The discovery that substituting this tyrosine with the synthetic analog 2,6-Dimethyl-tyrosine (DMT) could dramatically enhance biological activity has been a significant advancement in the field of opioid research.[1][4] The steric hindrance introduced by the two methyl groups on the phenolic ring of tyrosine is believed to be a key determinant of this enhanced bioactivity.[5][14] This modification has been shown to improve the affinity, particularly for the µ-opioid receptor, and in some cases, alter receptor selectivity.[1][4][6] Furthermore, DMT is a cornerstone of the Dmt-Tic pharmacophore, a well-established motif in potent δ-opioid receptor antagonists.[1][4]

The Role of the 2,6-Dimethyl Groups: A Structure-Activity Relationship

The introduction of two methyl groups at the ortho positions of the tyrosine phenolic ring in DMT imposes significant conformational constraints on the peptide backbone. This steric bulk is thought to influence the bioactivity through several mechanisms:

-

Conformational Rigidity: The dimethyl groups restrict the rotation around the Chi1 (χ1) and Chi2 (χ2) dihedral angles of the amino acid side chain. This pre-organizes the pharmacophore into a conformation that is more favorable for binding to the opioid receptor, reducing the entropic penalty of binding.

-

Shielding from Enzymatic Degradation: The methyl groups can sterically hinder the access of peptidases to the N-terminus of the peptide, thereby increasing its metabolic stability and prolonging its duration of action.[7]

-

Altered Receptor Interaction: The altered conformation and electronic properties of the phenolic ring due to the methyl groups can lead to different and potentially stronger interactions with specific residues within the receptor's binding pocket.

The following diagram illustrates the logical relationship of how the dimethyl groups contribute to the enhanced bioactivity of DMT-containing peptides.

Quantitative Data on the Bioactivity of DMT-Containing Peptides

The following table summarizes key quantitative data from various studies, comparing the bioactivity of DMT-containing peptides with their corresponding Tyrosine (Tyr) or other analogs. This data highlights the significant impact of the 2,6-dimethyl substitution.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50 or pA2) | Reference |

| µ-opioid | δ-opioid | κ-opioid | |

| H-Dmt-NH-CH3 | 7.45 | - | - |

| Morphine | 7.45 | - | - |

| H-Dmt-Tic-Asp-Bid | - | - | - |

| H-Dft-Tic-Asp-Bid | - | - | - |

| H-Tyr-Tic-Asp-Bid | - | - | - |

| H-Dmt-Tic-Gly-Bid | - | - | - |

| H-Dft-Tic-Gly-Bid | - | - | - |

| H-Tyr-Tic-Gly-Bid | - | - | - |

| [Dmt¹]Deltorphin B | - | - | - |

| [Dft¹]Deltorphin B | - | - | - |

| Deltorphin B (Tyr¹) | - | - | - |

| 3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone | 0.13 | 58.2 | - |

Dft = 2',6'-difluoro-L-tyrosine; Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Bid = 1H-benzimidazol-2-yl; MVD = Mouse Vas Deferens assay; GPI = Guinea Pig Ileum assay.

Experimental Protocols

The bioactivity of DMT-containing peptides is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for different opioid receptor subtypes (µ, δ, κ).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) or tissues (e.g., rat brain) that express the opioid receptor of interest.

-

Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the unlabeled test compound.

-

Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GPI and MVD Bioassays

Objective: To determine the functional activity (agonist or antagonist potency) of the test compound at the µ-opioid receptor (GPI assay) and the δ-opioid receptor (MVD assay).

Methodology:

-

Tissue Preparation: The guinea pig ileum (GPI), which is rich in µ-opioid receptors, or the mouse vas deferens (MVD), which is rich in δ-opioid receptors, is isolated and mounted in an organ bath containing a physiological salt solution.

-

Stimulation: The tissues are electrically stimulated to induce muscle contractions.

-

Compound Addition: The test compound is added to the organ bath at increasing concentrations.

-

Agonist Activity: Agonists inhibit the electrically induced contractions in a concentration-dependent manner. The concentration that produces 50% of the maximum inhibition (IC50) is determined.

-

Antagonist Activity: To determine antagonist activity, the tissue is pre-incubated with the test compound, and then a concentration-response curve for a standard agonist is generated. A rightward shift in the agonist's concentration-response curve indicates antagonism. The antagonist potency is expressed as the pA2 value.

-

-

Data Analysis: Concentration-response curves are plotted, and IC50 or pA2 values are calculated.

The following diagram depicts a typical experimental workflow for assessing the bioactivity of a newly synthesized DMT-containing peptide.

Signaling Pathways of Opioid Receptors

DMT-containing peptides exert their effects by modulating the signaling of opioid receptors, which are canonical G protein-coupled receptors (GPCRs). The binding of an agonist to the receptor triggers a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the activation of heterotrimeric Gi/o proteins. This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

-

Together, these effects decrease neuronal excitability, which is the basis for the analgesic properties of opioids.

In addition to G protein-dependent signaling, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[10]

The following diagram provides a simplified overview of the canonical opioid receptor signaling pathway.

Conclusion

The incorporation of 2,6-Dimethyl-tyrosine into opioid peptides represents a powerful strategy for enhancing their pharmacological properties. The steric hindrance provided by the 2,6-dimethyl groups plays a multifaceted role in improving receptor affinity, functional bioactivity, and metabolic stability. A thorough understanding of the structure-activity relationships and the underlying signaling mechanisms is crucial for the rational design of novel and more effective opioid-based therapeutics. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the potential of DMT and its analogs in developing next-generation analgesics and pharmacological tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editorial: Monitoring endogenous GPCRs: lessons for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,6-Dimethyl-D,L-tyrosine: A Potential Molecular Probe for Elucidating Biomolecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic amino acid 2,6-Dimethyl-D,L-tyrosine (Dmt) has garnered significant attention in medicinal chemistry, primarily for its role in enhancing the potency and selectivity of opioid receptor ligands. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces conformational constraints that can significantly influence peptide-receptor interactions. Beyond its established role as a pharmacophore enhancer, the unique structural and potential spectroscopic properties of Dmt position it as a promising, yet underexplored, molecular probe for investigating protein-ligand binding events and dissecting complex biological signaling pathways. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a molecular probe, with a focus on its utility in studying opioid receptor systems. Detailed experimental protocols and conceptual frameworks are presented to facilitate its adoption in academic and industrial research settings.

Introduction

The study of molecular recognition is fundamental to understanding biological processes and for the rational design of therapeutics. Molecular probes, molecules with specific and measurable properties that report on their local environment, are indispensable tools in this endeavor. Amino acids and their analogs are particularly attractive candidates for molecular probes as they can be site-specifically incorporated into peptides and proteins. 2,6-Dimethyl-L-tyrosine (Dmt) is a non-natural amino acid that has been extensively utilized in the development of synthetic opioid ligands.[1][2] Its incorporation, particularly at the N-terminus of opioid peptides, often leads to a significant increase in affinity and efficacy at opioid receptors.[2] While the pharmacological effects of Dmt are well-documented, its potential as a molecular probe to elucidate the very interactions it enhances remains largely untapped.

This guide explores the multifaceted potential of this compound as a molecular probe. We will delve into its synthesis, physicochemical characteristics, and established applications in opioid peptide research. Furthermore, we will extrapolate from the known properties of tyrosine and its analogs to propose how the unique features of Dmt can be harnessed for spectroscopic and structural studies of biomolecular interactions.

Physicochemical Properties

The introduction of two methyl groups ortho to the hydroxyl group on the tyrosine ring profoundly influences its physicochemical properties compared to the parent amino acid. These modifications are key to its function as both a pharmacological modulator and a potential molecular probe.

| Property | Value (L-enantiomer unless specified) | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| CAS Number | 123715-02-6 (L-form); 81806-45-3 (D,L-form) | [3] |

| Melting Point | 239-240 °C (decomposes) | |

| XLogP3 | -1.0 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 |

Note: Experimental data for the D,L-racemic mixture is limited. The data presented is primarily for the L-enantiomer, which is more commonly synthesized and studied due to its biological activity.

The methyl groups introduce steric hindrance, which can restrict the rotational freedom of the phenolic ring. This conformational constraint is believed to be a primary contributor to the enhanced receptor affinity observed in Dmt-containing peptides.[2]

Synthesis of this compound

The synthesis of 2,6-Dimethyl-tyrosine can be achieved through various methods. A rapid and efficient approach for the synthesis of Boc-protected 2',6'-dimethyl-l-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][4] This method offers a significant improvement over more traditional, time-consuming syntheses.

Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-l-tyrosine

This three-step synthesis provides a practical route to obtaining the protected amino acid for solid-phase peptide synthesis.[1]

Experimental Protocol:

Step 1: Synthesis of Boc-L-iodophenylalanine methyl ester.

-

To a solution of Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent, add iodine (I₂) and triphenylphosphine (PPh₃) in the presence of imidazole at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Purify the product by column chromatography to yield Boc-L-iodophenylalanine methyl ester.

Step 2: Microwave-Assisted Negishi Coupling.

-

In a microwave-safe vessel, combine Boc-L-iodophenylalanine methyl ester (1.0 eq), zinc dust, and a catalytic amount of iodine in anhydrous dimethylformamide (DMF).

-

Add 3,5-dimethyl-4-iodophenol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and SPhos.

-

Seal the vessel and irradiate in a microwave reactor at 110 °C for 2 hours.

-

After cooling, purify the reaction mixture by column chromatography to obtain the coupled product.[1]

Step 3: Saponification.

-

Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the final product, Boc-2',6'-dimethyl-l-tyrosine, by recrystallization or chromatography.[1]

Applications as a Molecular Probe

The true potential of this compound lies in its application as a molecular probe to study biomolecular interactions, particularly in the context of receptor-ligand binding.

Probing Ligand-Receptor Interactions via Spectroscopic Changes

While direct spectroscopic data for this compound is scarce, we can infer its potential based on the known properties of tyrosine and its analogs. The fluorescence of the tyrosine phenol ring is sensitive to its local environment, including solvent polarity and hydrogen bonding.

Hypothesized Spectroscopic Properties:

-

UV-Visible Absorption: Similar to tyrosine, 2,6-dimethyltyrosine is expected to exhibit absorption maxima in the UV range. The absorption spectrum of L-tyrosine shows peaks around 224 nm and 275 nm.[5] The methylation of the ring may cause slight shifts in these maxima.

-

Fluorescence: Tyrosine is intrinsically fluorescent, with an emission maximum around 303 nm. The quantum yield and emission wavelength are sensitive to the environment. The methyl groups in Dmt could potentially alter its fluorescence properties, and changes in these properties upon binding to a receptor could provide valuable information about the binding event and the nature of the binding pocket.

Experimental Approach:

-

Characterize the Spectroscopic Properties of Dmt: Perform detailed UV-Vis and fluorescence spectroscopy of this compound in various solvents to establish its intrinsic photophysical properties.

-

Incorporate Dmt into a Peptide Ligand: Synthesize a peptide known to bind to a target receptor, incorporating Dmt at a specific position.

-

Monitor Spectroscopic Changes upon Binding: Titrate the Dmt-containing peptide with the purified receptor and monitor changes in the absorption and fluorescence spectra. A shift in the emission maximum or a change in fluorescence intensity could indicate binding and provide insights into the polarity and conformational changes within the binding pocket.

NMR Spectroscopy for Structural Insights

NMR spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. The methyl groups of 2,6-dimethyltyrosine provide unique NMR-active nuclei (¹H and ¹³C) that can serve as sensitive probes of the local environment.

Experimental Approach:

-

Synthesize an Isotopically Labeled Dmt-containing Peptide: Incorporate ¹³C- or ¹⁵N-labeled this compound into a peptide ligand.

-

Acquire NMR Spectra: Obtain 1D and 2D NMR spectra of the free peptide and the peptide in complex with its target receptor.

-